molecular formula C22H25N5O5 B3207975 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide CAS No. 1049246-36-7

4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B3207975
CAS No.: 1049246-36-7
M. Wt: 439.5 g/mol
InChI Key: CXMXYRMRGHTFSK-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a furan-2-yl group at position 6 and a piperazine-1-carboxamide moiety linked to a 3,4,5-trimethoxyphenyl group.

Properties

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-29-18-13-15(14-19(30-2)21(18)31-3)23-22(28)27-10-8-26(9-11-27)20-7-6-16(24-25-20)17-5-4-12-32-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMXYRMRGHTFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a piperazine ring, a pyridazine moiety substituted with a furan group, and a trimethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C20_{20}H22_{22}N4_{4}O3_{3}
Molecular Weight 366.41 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that such compounds could inhibit bacterial growth effectively at varying concentrations .

Cytotoxicity Studies

Cytotoxicity assays conducted on related pyridazinone derivatives revealed varying degrees of cell viability effects on different cell lines. For example, certain derivatives caused complete cell death at higher concentrations (50 µM and 100 µM), while others exhibited no cytotoxicity at lower doses (1 µM to 20 µM) . This suggests that the biological activity of the compound may be concentration-dependent.

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways within microbial cells. For example, some studies have highlighted the inhibition of monoamine oxidase (MAO) as a significant pathway influenced by related compounds . Such inhibition can lead to increased levels of neurotransmitters and may have implications for neuropharmacological applications.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological properties of pyridazinone derivatives. A notable study synthesized various derivatives and evaluated their antibacterial and antifungal activities. Compounds were tested against standard strains like E. coli and Staphylococcus aureus, demonstrating promising results for specific derivatives .

Table: Summary of Biological Activities

Activity Type Tested Compounds Results
AntibacterialPyridazinone derivativesActive against E. coli
AntifungalSelected derivativesModerate activity observed
CytotoxicityVarious derivativesIC50_{50} values ranged widely

Comparative Analysis

When compared to other heterocyclic compounds with similar structures, such as those containing furan or piperazine moieties, this compound shows unique pharmacological profiles due to its specific substitutions. The presence of multiple methoxy groups may enhance lipophilicity and bioavailability compared to less substituted analogs.

Comparison with Similar Compounds

Key Observations

Structural Flexibility : The piperazine-carboxamide moiety is a common feature across analogs, enabling diverse substitutions (e.g., trimethoxyphenyl, chroman, thiazole) to modulate target affinity and pharmacokinetics .

Trifluoromethyl Groups (e.g., PKM-833): Improve metabolic stability and blood-brain barrier penetration .

Synthetic Challenges : Lower yields (e.g., 30% for 4c) highlight difficulties in coupling bulky aromatic groups, whereas thioether formations () achieve higher efficiency .

Notes

  • Contradictions/Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.
  • Importance of Crystallography : SHELX programs () are critical for confirming molecular geometries in related compounds .
  • Future Directions : Introducing trifluoromethyl or halogen substituents (as in ) may optimize the target compound’s potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

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